[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine
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Overview
Description
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine is a chemical compound with diverse applications in scientific research. This compound is known for its unique properties, making it an invaluable tool for various studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine typically involves a series of chemical reactions. One common method is the Mannich reaction, which introduces an aminoalkyl substituent into a molecule. This reaction involves the condensation of formaldehyde, a secondary amine (such as 2,6-dimethylmorpholine), and a compound containing an active hydrogen atom .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with additional hydrogen atoms.
Scientific Research Applications
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- [2-(2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]methylamine
- [2-(2,6-Dimethylmorpholin-4-yl)pyridin-4-yl]methylamine
- 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine
Uniqueness
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it particularly valuable for certain applications, such as its enhanced solubility and stability compared to similar compounds .
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpteridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12-10-24(11-13(2)25-12)18-22-16-15(19-8-9-20-16)17(23-18)21-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVZVOJMRZZNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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